molecular formula C19H22ClN3O3 B6001614 [(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-[5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]methanone

[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-[5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]methanone

Cat. No.: B6001614
M. Wt: 375.8 g/mol
InChI Key: VPDPWFOWHLVGOF-KBPBESRZSA-N
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Description

[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-[5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]methanone is a complex organic compound with a unique structure that combines isoquinoline and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-[5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoquinoline and oxazole rings, followed by their coupling.

    Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving a nitrile and an aldehyde in the presence of a base.

    Coupling of Rings: The final step involves coupling the isoquinoline and oxazole rings through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of isoquinoline N-oxide.

    Reduction: Formation of dihydroisoquinoline derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may serve as a ligand for studying receptor-ligand interactions, particularly in the context of neurotransmitter receptors due to its isoquinoline moiety.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-[5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. The isoquinoline moiety can interact with neurotransmitter receptors, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-[5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]methanone apart from similar compounds is its combination of isoquinoline and oxazole rings, which provides a unique set of chemical properties and potential biological activities. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.

Properties

IUPAC Name

[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-[5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c20-15-7-16(10-21-9-15)25-12-17-8-18(22-26-17)19(24)23-6-5-13-3-1-2-4-14(13)11-23/h7-10,13-14H,1-6,11-12H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDPWFOWHLVGOF-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CCC2C1)C(=O)C3=NOC(=C3)COC4=CC(=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CN(CC[C@@H]2C1)C(=O)C3=NOC(=C3)COC4=CC(=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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